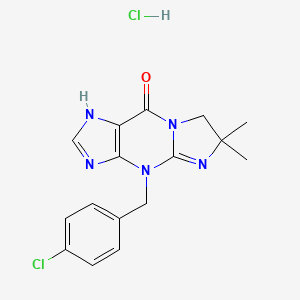
Fenprinast hydrochloride anhydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenprinast hydrochloride anhydrous is a cromotyn-like bronchodilator used primarily for the treatment of allergy and exercise-induced asthma . It is known for its oral activity and is utilized in various scientific research applications . The compound’s molecular formula is C16H17Cl2N5O, and it has a monoisotopic mass of 365.081024 Da .
Vorbereitungsmethoden
The synthesis of Fenprinast hydrochloride anhydrous involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1,4,6,7-tetrahydro-6,6-dimethyl-9H-imidazo[1,2-a]purin-9-one in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents like dichloromethane and bases such as sodium hydroxide. Industrial production methods often optimize these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Fenprinast hydrochloride anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Fenprinast hydrochloride anhydrous has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of bronchodilators and their synthetic pathways.
Biology: The compound is utilized in research on allergic reactions and asthma, helping to understand the underlying mechanisms and potential treatments.
Medicine: this compound is studied for its potential therapeutic effects in treating respiratory conditions.
Industry: The compound is used in the development of new bronchodilators and other pharmacological agents.
Wirkmechanismus
Fenprinast hydrochloride anhydrous exerts its effects by targeting specific molecular pathways involved in bronchial hyperreactivity. It acts on the smooth muscles of the bronchi, leading to relaxation and dilation, which helps alleviate symptoms of asthma and allergies . The compound interacts with receptors on the bronchial smooth muscle cells, inhibiting the release of inflammatory mediators and reducing bronchoconstriction.
Vergleich Mit ähnlichen Verbindungen
Fenprinast hydrochloride anhydrous is similar to other bronchodilators like cromolyn sodium and theophylline. it has unique properties that make it distinct:
Cromolyn Sodium: Unlike this compound, cromolyn sodium is primarily used as a mast cell stabilizer and is less effective as a bronchodilator.
Theophylline: While theophylline is a widely used bronchodilator, it has a different mechanism of action, primarily inhibiting phosphodiesterase enzymes to increase cyclic AMP levels.
Other similar compounds include:
Montelukast: A leukotriene receptor antagonist used for asthma and allergies.
Salbutamol: A beta-2 adrenergic agonist used as a bronchodilator.
This compound stands out due to its specific molecular structure and targeted action on bronchial smooth muscles .
Eigenschaften
CAS-Nummer |
84166-17-6 |
|---|---|
Molekularformel |
C16H17Cl2N5O |
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl]-6,6-dimethyl-1,7-dihydroimidazo[1,2-a]purin-9-one;hydrochloride |
InChI |
InChI=1S/C16H16ClN5O.ClH/c1-16(2)8-22-14(23)12-13(19-9-18-12)21(15(22)20-16)7-10-3-5-11(17)6-4-10;/h3-6,9H,7-8H2,1-2H3,(H,18,19);1H |
InChI-Schlüssel |
YDJANVIZYODBOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN2C(=O)C3=C(N=CN3)N(C2=N1)CC4=CC=C(C=C4)Cl)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



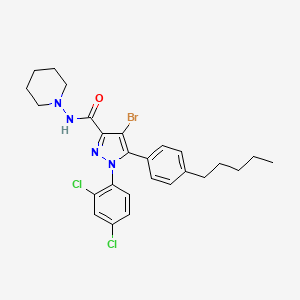
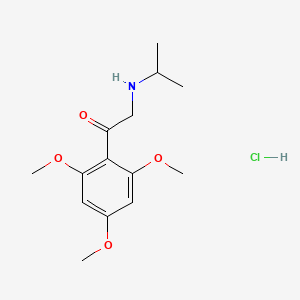
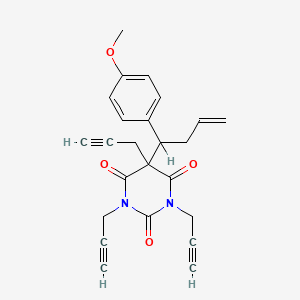
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
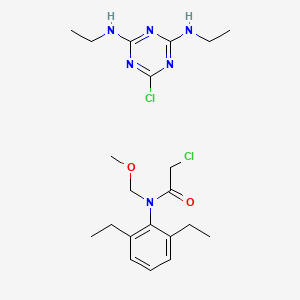
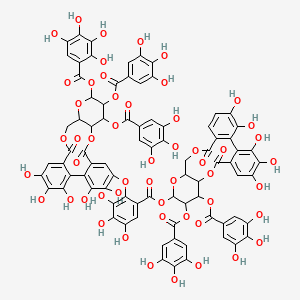

![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)

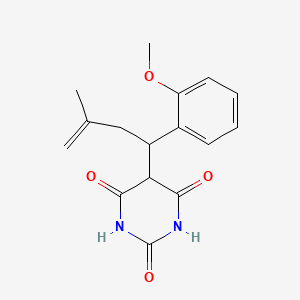
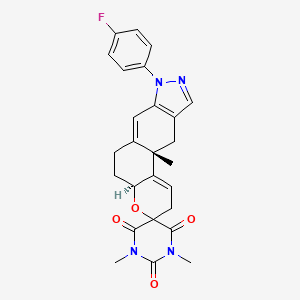
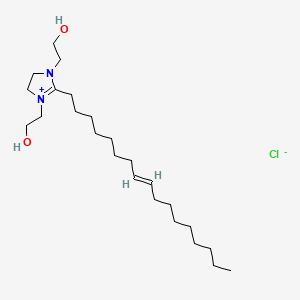
![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
